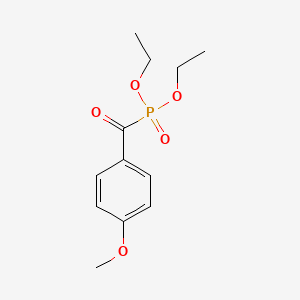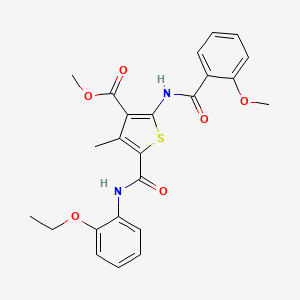
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C12H11F3O. This compound is characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the benzene ring is replaced by an isopropoxy group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution and trifluoromethylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Reduced derivatives of the ethynyl group.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The isopropoxy group can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
1-Ethynyl-4-trifluoromethyl-benzene: Similar structure but lacks the isopropoxy group.
2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene: Similar structure but has a methoxy group instead of an isopropoxy group.
4-Ethynyl-1-isopropoxy-2-trifluoromethyl-benzene: Similar structure but with different positions of the functional groups.
Uniqueness
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is unique due to the specific combination and positions of its functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H11F3O |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
2-ethynyl-1-propan-2-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H11F3O/c1-4-9-7-10(12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3 |
InChIキー |
BGRIHMOQXNIVLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)


![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)

